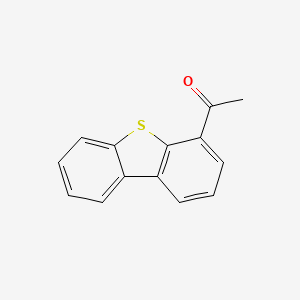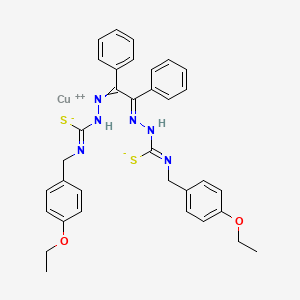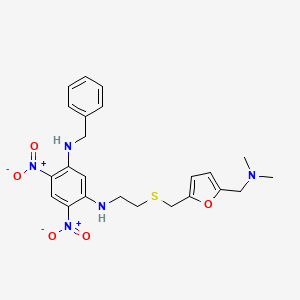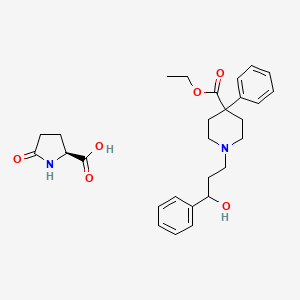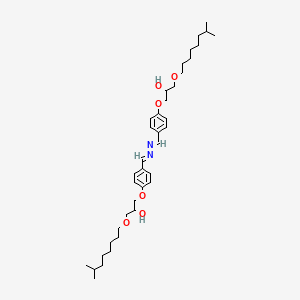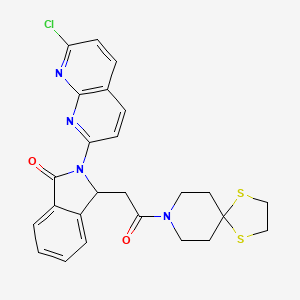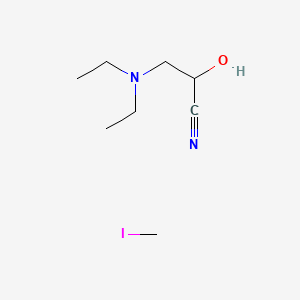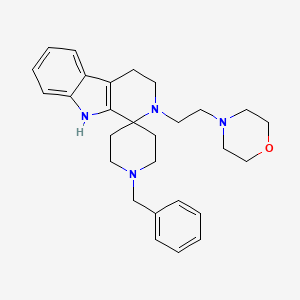
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-2'-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring, a pyridoindole moiety, and a morpholine group, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Construction of the Pyridoindole Moiety: This step may involve condensation reactions and cyclization of indole derivatives.
Spiro Linkage Formation: The spiro linkage is formed by connecting the piperidine and pyridoindole rings through a single atom.
Introduction of the Morpholine Group: This can be done through nucleophilic substitution reactions.
Final Functionalization: The phenylmethyl group is introduced in the final steps through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions.
Addition: Addition of small molecules to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Similar compounds have been studied as potential drug candidates for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity.
Inhibiting Enzymes: Blocking enzyme activity.
Interacting with DNA/RNA: Affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Piperidines: Compounds with a spiro linkage involving a piperidine ring.
Morpholine Derivatives: Compounds containing a morpholine group.
Uniqueness
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(4-morpholinyl)ethyl)-1-(phenylmethyl)- is unique due to its combination of a spiro linkage, piperidine ring, pyridoindole moiety, and morpholine group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
130889-47-3 |
|---|---|
Formule moléculaire |
C28H36N4O |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
4-[2-(1'-benzylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)ethyl]morpholine |
InChI |
InChI=1S/C28H36N4O/c1-2-6-23(7-3-1)22-31-14-11-28(12-15-31)27-25(24-8-4-5-9-26(24)29-27)10-13-32(28)17-16-30-18-20-33-21-19-30/h1-9,29H,10-22H2 |
Clé InChI |
UXAWSHIPUMVHKC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



